molecular formula C17H23N3O2 B13424180 (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile

Cat. No.: B13424180
M. Wt: 301.4 g/mol
InChI Key: MIBAUSIFADYGKR-HHUWHTLVSA-N
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Description

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a pyrrolidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile typically involves multiple steps, starting with the preparation of the adamantyl group and the pyrrolidine ring. One common method involves the reduction of pyrrole to pyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include gaseous HCl for the Pinner reaction, which partially solvolyzes the nitrile to yield an iminoether . Other reagents may include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like LiAlH₄.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Pinner reaction can produce iminoether hydrochlorides, which can further react with various nucleophiles to form different derivatives .

Scientific Research Applications

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its combination of an adamantyl group, a pyrrolidine ring, and a nitrile group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H23N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h10,12-14,22H,1-8,11H2/t12-,13+,14-,16?,17?/m0/s1

InChI Key

MIBAUSIFADYGKR-HHUWHTLVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C=NC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N

Origin of Product

United States

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